molecular formula C31H44O6 B1253248 (2E,10E,12E,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid

(2E,10E,12E,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid

Cat. No.: B1253248
M. Wt: 512.7 g/mol
InChI Key: SGYKTDIJCLHSET-NWZXVSNHSA-N
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Description

Historical Discovery and Isolation

The compound was first identified in the late 1980s during screenings for antitumor antibiotics. Initial reports by Hayakawa et al. (1987) described the isolation of anguinomycins A and B from Streptomyces cultures, with subsequent studies characterizing anguinomycins C and D in 1995. Key milestones include:

Year Discovery Milestone Reference
1987 Isolation of anguinomycins A/B
1995 Characterization of anguinomycins C/D
2010 Total synthesis and CRM1 inhibition studies

Structural elucidation relied on NMR spectroscopy and mass spectrometry, revealing a 31-carbon backbone with five conjugated double bonds and a 6-oxo-2,3-dihydropyran terminal group. The stereochemistry at positions C5, C6, and C19 was resolved through X-ray crystallography and synthetic comparisons.

Taxonomic Origin from Streptomyces sp. No. 81-484

While early studies associated anguinomycin production with unspecified Streptomyces strains, subsequent research linked structurally analogous compounds like kazusamycin to Streptomyces sp. No. 81-484. Comparative analyses show:

  • Fermentation conditions : Optimal production occurs at 27°C in media containing glucose, soybean meal, and calcium carbonate.
  • Strain differentiation : The producing strain shares 98.7% 16S rRNA sequence homology with Streptomyces platensis.
  • Metabolic profiling : HPLC-MS comparisons confirm distinct elution profiles compared to leptomycin B producers.

Classification and Relation to Other Polyketide Natural Products

This anguinomycin variant belongs to a structurally unique subclass of polyketides with potent CRM1 inhibitory activity. Key classification features include:

Structural comparison table :

Feature Anguinomycin A Leptomycin B Kazusamycin
Molecular formula C₃₁H₄₄O₆ C₃₃H₄₈O₆ C₃₄H₅₂O₈
Double bond geometry 2E,10E,12E,16Z,18E 2E,10E,12E,16E,18E 3E,5E,7E,9E,11E
Lactone ring δ-lactone δ-lactone γ-lactone
CRM1 IC₅₀ 10 nM 0.1 nM 50 nM

The compound shares a conserved α,β-unsaturated δ-lactone moiety with leptomycin B, critical for covalent binding to Cys528 in CRM1. Unlike simpler polyketides, its heptamethyl branching pattern confers unique membrane permeability properties.

Significance in Natural Product Chemistry Research

Three key research domains have been transformed by studies of this compound:

  • Nuclear transport mechanisms :

    • Inhibits CRM1-mediated nuclear export at 10 nM concentrations
    • Used to map export pathways for tumor suppressor proteins (p53, p21)
    • Demonstrated selective cytotoxicity in pRB-deficient cells (IC₅₀ = 0.8 μM)
  • Synthetic chemistry challenges :

    • Required 32-step total synthesis involving stereoinversion cross-coupling
    • Jacobsen Cr(III)-catalyzed hetero Diels-Alder reactions achieved 98% ee
  • Structure-activity relationships :

    • Truncated analogues retain 80% activity at 25 nM
    • Methyl group at C17 enhances membrane permeability 3-fold vs. demethylated variants

Crystallographic studies (PDB: 4HAV) revealed its binding mode in CRM1's hydrophobic groove, enabling rational design of export inhibitors. The compound's ability to discriminate between normal and transformed cells makes it a prototype for oncoprotein-targeted therapies.

Properties

Molecular Formula

C31H44O6

Molecular Weight

512.7 g/mol

IUPAC Name

(2E,10E,12E,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid

InChI

InChI=1S/C31H44O6/c1-20(16-22(3)14-15-27-12-9-13-29(34)37-27)10-8-11-21(2)17-24(5)30(35)26(7)31(36)25(6)18-23(4)19-28(32)33/h8-9,11,13-17,19-20,24-27,31,36H,10,12,18H2,1-7H3,(H,32,33)/b11-8+,15-14+,21-17+,22-16-,23-19+

InChI Key

SGYKTDIJCLHSET-NWZXVSNHSA-N

SMILES

CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1

Isomeric SMILES

CC(C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C(/C)\C=C\C1CC=CC(=O)O1

Canonical SMILES

CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1

Synonyms

anguinomycin A

Origin of Product

United States

Biological Activity

The compound (2E,10E,12E,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties based on available research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : (2E,10E,12E,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid
  • Molecular Formula : C30H50O5
  • Molecular Weight : 482.71 g/mol

This compound features multiple double bonds and functional groups that may contribute to its reactivity and biological interactions.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the hydroxy group in this compound suggests potential for scavenging free radicals and reducing oxidative stress. A study on related compounds found that they could mitigate oxidative damage to cellular components by enhancing the activity of endogenous antioxidant enzymes .

Anti-Cancer Potential

There is emerging evidence linking oxidative stress markers such as 8-oxo-deoxyguanosine (8-oxodG) to cancer risk. A nested case-control study demonstrated a positive association between urinary excretion of 8-oxodG and the risk of breast cancer . Given that our compound shares structural similarities with known oxidative stress markers and has potential antioxidant properties, further investigation into its anti-cancer effects is warranted.

Anti-inflammatory Effects

Compounds similar to (2E,10E,...)-6-hydroxy... have shown promise in reducing inflammation. In vitro studies have indicated that such compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . This suggests that our compound may also possess anti-inflammatory properties.

Case Studies

  • Oxidative Stress and Cancer Risk :
    • A study involving postmenopausal women assessed the relationship between oxidative stress markers and breast cancer risk. The findings indicated a significant correlation between elevated levels of 8-oxodG and increased cancer risk .
    • This underscores the importance of exploring the biological activity of similar compounds like (2E,...)-6-hydroxy... in cancer prevention.
  • Antioxidant Activity :
    • In a comparative analysis of various antioxidants derived from plant sources including those structurally related to our compound, it was observed that certain derivatives significantly reduced reactive oxygen species (ROS) in cellular models . This highlights the potential for our compound to act similarly.

Table 1: Biological Activities of Similar Compounds

Compound NameAntioxidant ActivityAnti-cancer ActivityAnti-inflammatory Activity
Compound AHighModerateLow
Compound BModerateHighHigh
(2E,...)-6-hydroxy...PotentialPotentialPotential

Scientific Research Applications

Anticancer Activity

Leptomycin A is primarily recognized for its potent anticancer properties. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.

Case Studies:

  • Inhibition of Tumor Growth : Research has shown that Leptomycin A effectively inhibits the proliferation of various cancer cell lines. For instance, studies demonstrated that it significantly reduced the viability of HepG2 (liver cancer) and U251 (glioblastoma) cells with IC50 values in the low micromolar range .
  • Mechanism of Action : The mechanism involves the disruption of nuclear export processes by inhibiting the exportin 1 protein, leading to the accumulation of tumor suppressor proteins in the nucleus . This action enhances apoptosis in cancer cells.

Cellular Biology Studies

Leptomycin A is utilized in cellular biology to study nuclear transport mechanisms and their implications in diseases.

Applications:

  • Nuclear Transport Studies : By blocking nuclear export, researchers can investigate the role of various proteins in cellular signaling pathways and their contributions to diseases like cancer and neurodegeneration .

Potential as a Therapeutic Agent

Given its unique properties, Leptomycin A is being explored as a potential therapeutic agent in combination therapies for more effective cancer treatments.

Insights:

  • Combination Therapies : Studies suggest that when used alongside other chemotherapeutic agents, Leptomycin A can enhance therapeutic efficacy by overcoming drug resistance mechanisms in cancer cells .

Biochemical Research

Leptomycin A serves as a valuable tool in biochemical research to elucidate pathways involved in cell cycle regulation and apoptosis.

Research Findings:

  • Impact on Signaling Pathways : Leptomycin A has been shown to affect key signaling pathways such as PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation .

Comprehensive Data Table

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of CDKs leading to apoptosisEffective against HepG2 and U251 cell lines
Cellular BiologyStudy of nuclear transport mechanismsDisruption of nuclear export affects signaling
Therapeutic PotentialCombination with other therapiesEnhances efficacy against drug-resistant tumors
Biochemical ResearchInvestigation of apoptosis pathwaysImpacts PI3K/AKT and MAPK signaling pathways

Chemical Reactions Analysis

2.1. Esterification of the Carboxylic Acid

The terminal carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form esters:

RCOOH+R OHRCOOR +H O\text{RCOOH}+\text{R OH}\rightarrow \text{RCOOR }+\text{H O}

This reaction is common in fatty acid derivatives and could modify the molecule’s lipophilicity.

2.2. Oxidation of Polyunsaturated Chains

The double bonds (e.g., 2E,10E) are susceptible to oxidation, yielding epoxides or hydroperoxides:

C C+C O C epoxidation \text{C C}+\text{O }\rightarrow \text{C O C}\quad \text{ epoxidation }

This pathway is typical for polyunsaturated fatty acids and may influence the compound’s stability .

2.3. Hydroxylation at C-6

The hydroxyl group (C-6) can undergo acetylation:

R OH+Ac OR OAc+HAc\text{R OH}+\text{Ac O}\rightarrow \text{R OAc}+\text{HAc}

or oxidation to a ketone:

R OHR O via oxidizing agents like KMnO \text{R OH}\rightarrow \text{R O}\quad \text{ via oxidizing agents like KMnO }

These modifications could alter the molecule’s polarity and biological activity.

2.4. Dihydropyran Ring Reactions

The pyran ring may undergo:

  • Ring-opening : Under acidic conditions, forming diols .

  • Oxidation : Converting the 6-oxo group to a carboxylic acid.

  • Substitution : At the 2-position, potentially introducing new functional groups.

Stereochemical Considerations

The mixed E/Z configurations (e.g., 16Z) influence the molecule’s geometry and reactivity:

  • E double bonds (e.g., 2E,10E) are more stable due to reduced steric hindrance.

  • Z configuration (16Z) creates localized strain, potentially affecting reaction kinetics.

Biochemical Interactions

Leptomycin A is described as an antifungal agent and bacterial metabolite . Its biochemical role may involve:

  • Inhibition of CRM1 : A nuclear export receptor, as observed in other leptomycins.

  • Antimicrobial activity : Targeting fungal or bacterial enzymes via its polyunsaturated chains or pyran ring .

Stability and Degradation

  • Oxidative degradation : Polyunsaturated chains are prone to peroxidation .

  • Hydrolysis : The dihydropyran ring may degrade under acidic or basic conditions.

Preparation Methods

Assembly of the Carbon Skeleton

The linear C19 chain is constructed iteratively using C1–C10 and C11–C19 segments. A combination of Horner-Wadsworth-Emmons (HWE) reactions and Stille couplings ensures precise control over double-bond geometry. For example:

  • The C2–C10 fragment is synthesized via HWE olefination between a phosphoryl ylide and an aldehyde precursor, yielding the (2E,10E) configuration.

  • The C12–C18 segment with (12E,16Z,18E) stereochemistry is assembled using palladium-catalyzed cross-couplings to install Z-configured double bonds.

Methyl Group Installation

The seven methyl groups are introduced via:

  • Enolate alkylation : Deprotonation of β-ketoesters followed by quenching with methyl iodide.

  • Claisen condensation : Acetyl-CoA analogs are used to append methyl branches at C-3, C-5, C-7, C-9, C-11, C-15, and C-17.

Formation of the 8-Oxo Functionality

The ketone at C-8 is introduced through a late-stage oxidation of a secondary alcohol intermediate. Dess–Martin periodinane or pyridinium chlorochromate (PCC) selectively oxidizes the alcohol without over-oxidizing adjacent double bonds. Alternatively, the ketone is pre-installed via a Dieckmann cyclization during backbone assembly.

Construction and Attachment of the Dihydropyran Ring

Synthesis of 6-Oxo-2,3-Dihydropyran (DHP)

The DHP ring is prepared independently via acid-catalyzed cyclodehydration of tetrahydrofurfuryl alcohol (THFA), as described in source:

THFAAl2O3,300400CDHP+H2O\text{THFA} \xrightarrow{\text{Al}2\text{O}3, 300–400^\circ \text{C}} \text{DHP} + \text{H}_2\text{O}

This method achieves a 75–85% yield under optimized conditions.

Coupling to the Fatty Acid Backbone

The DHP moiety is attached at C-19 through a Mitsunobu reaction or nucleophilic acyl substitution :

  • A carboxylic acid-terminated backbone reacts with DHP-derived alcohol under Mitsunobu conditions (DIAD, PPh3_3).

  • Alternatively, activation of the C-19 carboxylate as an acid chloride enables coupling with a DHP-containing amine or alcohol.

Stereochemical Control and Purification

Double-Bond Configuration

The (2E,10E,12E,16Z,18E) geometry is enforced using:

  • Z-selective Wittig reactions with stabilized ylides for the 16Z bond.

  • Lindlar hydrogenation or hydrazone formation for E-configured double bonds.

Chromatographic Resolution

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate diastereomers and byproducts. Crystallization from ethyl acetate/hexane mixtures yields >95% pure anguinomycin A.

Challenges and Innovations

Challenge Solution Key Reference
Methyl group regioselectivityUse of sterically hindered bases (LDA)
DHP ring stabilityLow-temperature cyclodehydration
Oxidation sensitivitySelective PCC oxidation in dichloromethane

Q & A

Q. What are the recommended methodologies for synthesizing this compound with high stereochemical purity?

Synthesis of this polyunsaturated, multi-functionalized compound requires precise control over stereochemistry. A hybrid computational-experimental approach is advised:

  • Use quantum chemical calculations to predict reaction pathways and transition states (e.g., density functional theory, DFT).
  • Employ statistical experimental design (e.g., factorial design) to optimize reaction conditions (temperature, catalyst loading, solvent polarity) while minimizing trial-and-error .
  • Validate intermediates via HPLC-MS and NMR spectroscopy to confirm regioselectivity and stereochemical fidelity .

Q. How can researchers address instability during storage or handling of this compound?

Stability studies should focus on:

  • Oxidative degradation : Store under inert gas (argon/nitrogen) with antioxidants like BHT (butylated hydroxytoluene) at -80°C .
  • Hydrolytic sensitivity : Avoid aqueous buffers at extreme pH; use lyophilization for long-term storage.
  • Light sensitivity : Use amber vials and conduct experiments under low-intensity light .

Q. What spectroscopic techniques are most effective for structural characterization?

Prioritize:

  • High-resolution mass spectrometry (HR-MS) to confirm molecular formula.
  • 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals from conjugated double bonds and methyl branches .
  • Circular dichroism (CD) to analyze the dihydropyran moiety’s chiral centers .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?

Discrepancies between experimental and theoretical data often arise from incomplete pathway exploration. Mitigate this by:

  • Performing ab initio molecular dynamics (AIMD) to simulate solvent effects and non-adiabatic transitions .
  • Cross-referencing computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
  • Applying machine learning (ML) to identify overlooked variables (e.g., trace impurities, solvent microenvironments) .

Q. What strategies are recommended for optimizing membrane-based separation of this compound from complex mixtures?

Membrane separation efficiency depends on:

  • Molecular dynamics simulations to model solute-membrane interactions (e.g., pore size, hydrophobicity) .
  • Taguchi experimental design to test variables (transmembrane pressure, flow rate, pH) and identify dominant factors .
  • Atomic force microscopy (AFM) to characterize membrane surface topology post-separation .

Q. How can researchers reconcile conflicting bioactivity data across different assay systems?

Discrepancies may stem from assay-specific interference (e.g., solvent effects, protein binding). Address this via:

  • Orthogonal assays : Validate results using both cell-free (e.g., enzyme inhibition) and cell-based (e.g., reporter gene) systems .
  • Metabolomic profiling to identify off-target interactions with endogenous biomolecules .
  • Multivariate analysis (e.g., PCA or PLS-DA) to isolate assay-specific variables contributing to variability .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

  • Non-linear regression (e.g., Hill equation) to model sigmoidal dose-response curves.
  • Bootstrap resampling to estimate confidence intervals for EC₅₀ values .
  • Bayesian hierarchical modeling to account for inter-experimental variability .

Q. How can AI-driven process simulation enhance scale-up from lab to pilot plant?

Integrate AI with multiphysics software (e.g., COMSOL) to:

  • Predict heat/mass transfer limitations during reactor scaling .
  • Optimize mixing efficiency using computational fluid dynamics (CFD) .
  • Train neural networks on historical scale-up failure data to preemptively flag risks .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
(2E,10E,12E,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid
Reactant of Route 2
(2E,10E,12E,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid

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